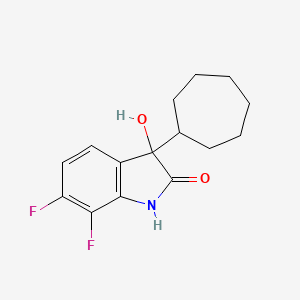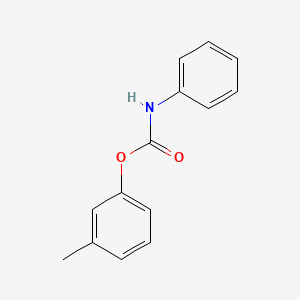
(3-methylphenyl) N-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H13NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a phenyl group and the nitrogen atom is bonded to a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 3-methylphenol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5NCO+C6H4(CH3)OH→C6H5NHCOOC6H4(CH3)
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
(3-methylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.
科学研究应用
(3-methylphenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of (3-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
相似化合物的比较
Similar Compounds
Phenyl N-phenylcarbamate: Similar structure but lacks the methyl group on the phenyl ring.
(4-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the para position.
(2-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the ortho position.
Uniqueness
(3-methylphenyl) N-phenylcarbamate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.
属性
CAS 编号 |
33274-94-1 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
(3-methylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChI 键 |
IUJLCICKONIXKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
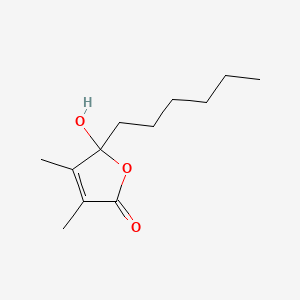
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)


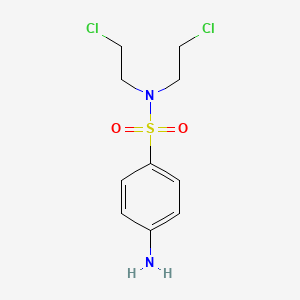
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
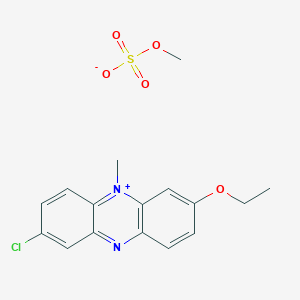
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
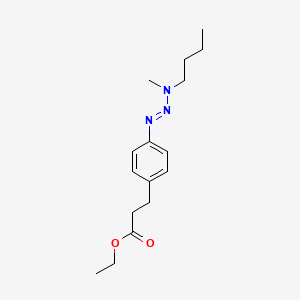

![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
